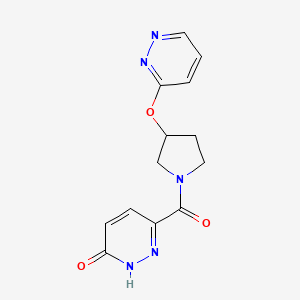
6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H13N5O3 and its molecular weight is 287.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one belongs to a class of pyridazine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article synthesizes available data on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including pyridazine and pyrrolidine moieties. The synthesis typically involves the formation of the pyridazine ring followed by the introduction of the pyrrolidine and carbonyl groups through various organic reactions, including cyclization and substitution methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including the target compound. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
-
In vitro Studies:
- The compound exhibited notable anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values ranging from 1.30 µM to 2.94 µM for different derivatives .
- The mechanism of action appears to involve cell cycle arrest and apoptosis induction, as evidenced by flow cytometric analysis showing altered cell cycle distribution in treated cells.
- Mechanism of Action:
Comparative Biological Activity
A comparative analysis of related pyridazine derivatives reveals varying degrees of biological activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T-47D | 1.37 ± 0.04 | Apoptosis Induction |
| Compound A | MDA-MB-231 | 2.18 ± 0.07 | CDK2 Inhibition |
| Compound B | SKOV-3 (Ovarian Cancer) | >100 | Non-significant |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyridazine derivatives:
- Study on T-47D and MDA-MB-231 Cells:
-
In Vivo Efficacy:
- Animal models have shown promising results where administration of selected pyridazine derivatives led to significant tumor reduction in xenograft models, suggesting their potential for further development as anticancer agents.
特性
IUPAC Name |
3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-11-4-3-10(15-16-11)13(20)18-7-5-9(8-18)21-12-2-1-6-14-17-12/h1-4,6,9H,5,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPIGQFMDTNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














